Raloxifene Raloxifene Raloxifene is a member of the class of 1-benzothiophenes that is 1-benzothiophene in which the hydrogens at positions 2, 3, and 6 have been replaced by p-hydroxyphenyl, p-[2-(piperidin-1-yl)ethoxy]benzoyl, and hydroxy groups, respectively. It has a role as a bone density conservation agent, an estrogen receptor modulator and an estrogen antagonist. It is a member of phenols, an aromatic ketone, a member of 1-benzothiophenes and a N-oxyethylpiperidine. It is a conjugate base of a raloxifene(1+).
Raloxifene is a second generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation. Exhibiting tissue-specific effects distinct from [estradiol], raloxifene is the first of the benzothiophene group of antiestrogens to be labelled a SERM. Available in many countries worldwide, raloxifene was initially approved by the FDA in December, 1997 under the market name Evista® for the management and prevention of osteoporosis in postmenopausal women and reduction in risk for invasive breast cancer in postmenopausal women with osteoporosis or those who are at high risk for invasive breast cancer. However, it has a negligible effect on altering the development and progression of breast cancer itself. The most common causes of osteoporosis include postmenopausal deficiency of estrogen and age-related deterioration in bone homeostasis. Due to the risk of bone fractures that may lead to morbidities and reduced quality of life, the management of osteoporosis in postmenopausal women with the use of therapeutic agents in addition to concurrent therapies is critical. Due to the decline in estrogen levels in postmenopausal osteoporosis, hormone replacement therapy (HRT), such as estradiol, has been used to ameliorate the condition. However, due to the off-target actions by HRT, newer non-hormonal agents such as raloxifene and [tamoxifen] have been developed to reduce adverse events through selective pharmacological actions on tissue-specific therapeutic targets. The main effects of raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women. Compared to estrogen and tamoxifen, raloxifene was not associated with an increased risk of uterine cancer and it does not cause endometrial proliferation. Although rare, there was an increased risk of venous thromboembolism during clinical trials of postmenopausal women receiving raloxifene. In addition, a clinical study consisting of postmenopausal women with documented coronary heart disease or at increased risk for coronary events showed an increased risk for fatal stroke with raloxifene therapy compared to placebo. It is strongly advised that the risk-benefit ratio is considered before starting raloxifene therapy in women at risk of thromboembolic disease or strokes, such as the prior history of stroke, transient ischemic attack, atrial fibrillation, hypertension, or cigarette smoking.
Raloxifene is an Estrogen Agonist/Antagonist. The mechanism of action of raloxifene is as a Selective Estrogen Receptor Modulator.
Raloxifene is a selective benzothiophene estrogen receptor modulator (SERM). Raloxifene binds to estrogen receptors (ER) as a mixed estrogen agonist/antagonist; it displays both an ER-alpha-selective partial agonist/antagonist effect and a pure ER-beta-selective antagonist effect. This agent functions as an estrogen agonist in some tissues (bones, lipid metabolism) and as an estrogen antagonist in others (endometrium and breasts), with the potential for producing some of estrogen's beneficial effects without producing its adverse effects. (NCI04)
A second generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women. It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue.
See also: Raloxifene Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 84449-90-1
VCID: VC0541024
InChI: InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
SMILES: C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Molecular Formula: C28H27NO4S
Molecular Weight: 473.6 g/mol

Raloxifene

CAS No.: 84449-90-1

Inhibitors

VCID: VC0541024

Molecular Formula: C28H27NO4S

Molecular Weight: 473.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Raloxifene - 84449-90-1

Description Raloxifene is a member of the class of 1-benzothiophenes that is 1-benzothiophene in which the hydrogens at positions 2, 3, and 6 have been replaced by p-hydroxyphenyl, p-[2-(piperidin-1-yl)ethoxy]benzoyl, and hydroxy groups, respectively. It has a role as a bone density conservation agent, an estrogen receptor modulator and an estrogen antagonist. It is a member of phenols, an aromatic ketone, a member of 1-benzothiophenes and a N-oxyethylpiperidine. It is a conjugate base of a raloxifene(1+).
Raloxifene is a second generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation. Exhibiting tissue-specific effects distinct from [estradiol], raloxifene is the first of the benzothiophene group of antiestrogens to be labelled a SERM. Available in many countries worldwide, raloxifene was initially approved by the FDA in December, 1997 under the market name Evista® for the management and prevention of osteoporosis in postmenopausal women and reduction in risk for invasive breast cancer in postmenopausal women with osteoporosis or those who are at high risk for invasive breast cancer. However, it has a negligible effect on altering the development and progression of breast cancer itself. The most common causes of osteoporosis include postmenopausal deficiency of estrogen and age-related deterioration in bone homeostasis. Due to the risk of bone fractures that may lead to morbidities and reduced quality of life, the management of osteoporosis in postmenopausal women with the use of therapeutic agents in addition to concurrent therapies is critical. Due to the decline in estrogen levels in postmenopausal osteoporosis, hormone replacement therapy (HRT), such as estradiol, has been used to ameliorate the condition. However, due to the off-target actions by HRT, newer non-hormonal agents such as raloxifene and [tamoxifen] have been developed to reduce adverse events through selective pharmacological actions on tissue-specific therapeutic targets. The main effects of raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women. Compared to estrogen and tamoxifen, raloxifene was not associated with an increased risk of uterine cancer and it does not cause endometrial proliferation. Although rare, there was an increased risk of venous thromboembolism during clinical trials of postmenopausal women receiving raloxifene. In addition, a clinical study consisting of postmenopausal women with documented coronary heart disease or at increased risk for coronary events showed an increased risk for fatal stroke with raloxifene therapy compared to placebo. It is strongly advised that the risk-benefit ratio is considered before starting raloxifene therapy in women at risk of thromboembolic disease or strokes, such as the prior history of stroke, transient ischemic attack, atrial fibrillation, hypertension, or cigarette smoking.
Raloxifene is an Estrogen Agonist/Antagonist. The mechanism of action of raloxifene is as a Selective Estrogen Receptor Modulator.
Raloxifene is a selective benzothiophene estrogen receptor modulator (SERM). Raloxifene binds to estrogen receptors (ER) as a mixed estrogen agonist/antagonist; it displays both an ER-alpha-selective partial agonist/antagonist effect and a pure ER-beta-selective antagonist effect. This agent functions as an estrogen agonist in some tissues (bones, lipid metabolism) and as an estrogen antagonist in others (endometrium and breasts), with the potential for producing some of estrogen's beneficial effects without producing its adverse effects. (NCI04)
A second generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women. It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue.
See also: Raloxifene Hydrochloride (has salt form).
CAS No. 84449-90-1
Product Name Raloxifene
Molecular Formula C28H27NO4S
Molecular Weight 473.6 g/mol
IUPAC Name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Standard InChI InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
Standard InChIKey GZUITABIAKMVPG-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Canonical SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
Appearance Solid powder
Colorform Crystals from acetone
Melting Point 268-272
143-147 °C
Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/
143 - 147 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 82640-04-8 (hydrochloride)
Shelf Life Stable under recommended storage conditions. /Raloxifene hydrochloride/
Solubility Insoluble
5.12e-04 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Evista
Keoxifene
Keoxifene Hydrochloride
LY 139481
LY 156758
LY-139481
LY-156758
LY139481
LY156758
Raloxifene
Raloxifene HCl
Raloxifene Hydrochloride
Vapor Pressure 4.04X10-16 mm Hg at 25 °C (est)
Reference 1: Lušin TT, Mrhar A, Marc J, Trontelj J, Zavratnik A, Zegura B, Pfeifer M, Ostanek B. Inverse correlation of carotid intima-media thickness with raloxifene serum levels in osteoporosis. Wien Klin Wochenschr. 2014 Jul;126(13-14):403-8. doi: 10.1007/s00508-014-0551-3. Epub 2014 May 20. PubMed PMID: 24842749.
2: Gufford BT, Chen G, Vergara AG, Lazarus P, Oberlies NH, Paine MF. Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product-Drug Interaction. Drug Metab Dispos. 2015 Sep;43(9):1353-9. doi: 10.1124/dmd.115.065086. Epub 2015 Jun 12. PubMed PMID: 26070840; PubMed Central PMCID: PMC4538855.
3: Gizzo S, Saccardi C, Patrelli TS, Berretta R, Capobianco G, Di Gangi S, Vacilotto A, Bertocco A, Noventa M, Ancona E, D'Antona D, Nardelli GB. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications. Obstet Gynecol Surv. 2013 Jun;68(6):467-81. doi: 10.1097/OGX.0b013e31828baef9. Review. PubMed PMID: 23942473.
4: Kim K, Svedbom A, Luo X, Sutradhar S, Kanis JA. Comparative cost-effectiveness of bazedoxifene and raloxifene in the treatment of postmenopausal osteoporosis in Europe, using the FRAX algorithm. Osteoporos Int. 2014 Jan;25(1):325-37. doi: 10.1007/s00198-013-2521-4. Epub 2013 Oct 10. PubMed PMID: 24114398.
5: Nagatoya K, Nishimoto K, Shibahara N, Takahashi T, Kanehara H, Ueno N, Yasuda H, Okada S, Ueda H, Hirai K, Inoue T; Hokusetsu Renal Osteodystrophy Study Group. Effects of raloxifene on bone metabolism in postmenopausal women on chronic hemodialysis. Clin Exp Nephrol. 2015 Oct;19(5):939-46. doi: 10.1007/s10157-014-1065-z. Epub 2014 Dec 11. PubMed PMID: 25504368.
6: Khodaie-Ardakani MR, Khosravi M, Zarinfard R, Nejati S, Mohsenian A, Tabrizi M, Akhondzadeh S. A Placebo-Controlled Study of Raloxifene Added to Risperidone in Men with Chronic Schizophrenia. Acta Med Iran. 2015;53(6):337-45. PubMed PMID: 26069170.
7: Su FM, Chen YC, Cheng TT, Lin WC, Lui CC. Is raloxifene associated with lower risk of mortality in postmenopausal women with vertebral fractures after vertebroplasty?: a hospital-based analysis. BMC Musculoskelet Disord. 2015 Aug 19;16:209. doi: 10.1186/s12891-015-0670-7. PubMed PMID: 26286481; PubMed Central PMCID: PMC4545327.
8: Mencej-Bedrač S, Zupan J, Mlakar SJ, Zavratnik A, Preželj J, Marc J. Raloxifene pharmacodynamics is influenced by genetic variants in the RANKL/RANK/OPG system and in the Wnt signaling pathway. Drug Metabol Drug Interact. 2014;29(2):111-4. doi: 10.1515/dmdi-2013-0066. PubMed PMID: 24615483.
9: Sun D, Jones NR, Manni A, Lazarus P. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prev Res (Phila). 2013 Jul;6(7):719-30. doi: 10.1158/1940-6207.CAPR-12-0448. Epub 2013 May 16. PubMed PMID: 23682072; PubMed Central PMCID: PMC4057281.
10: Lewiecki EM, Miller PD, Harris ST, Bauer DC, Davison KS, Dian L, Hanley DA, McClung MR, Yuen CK, Kendler DL. Understanding and communicating the benefits and risks of denosumab, raloxifene, and teriparatide for the treatment of osteoporosis. J Clin Densitom. 2014 Oct-Dec;17(4):490-5. doi: 10.1016/j.jocd.2013.09.018. Epub 2013 Oct 25. Review. PubMed PMID: 24206867.
11: Meme L, Santarelli A, Marzo G, Emanuelli M, Nocini PF, Bertossi D, Putignano A, Dioguardi M, Lo Muzio L, Bambini F. Novel hydroxyapatite biomaterial covalently linked to raloxifene. Int J Immunopathol Pharmacol. 2014 Jul-Sep;27(3):437-44. PubMed PMID: 25280036.
12: Battani S, Pawar H, Suresh S. Evaluation of oral bioavailability and anticancer potential of raloxifene solid lipid nanoparticles. J Nanosci Nanotechnol. 2014 Aug;14(8):5638-45. PubMed PMID: 25935981.
13: O'Donnell EF, Koch DC, Bisson WH, Jang HS, Kolluri SK. The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells. Cell Death Dis. 2014 Jan 30;5:e1038. doi: 10.1038/cddis.2013.549. PubMed PMID: 24481452; PubMed Central PMCID: PMC4040680.
14: Mahmood S, Taher M, Mandal UK. Experimental design and optimization of raloxifene hydrochloride loaded nanotransfersomes for transdermal application. Int J Nanomedicine. 2014 Sep 12;9:4331-46. doi: 10.2147/IJN.S65408. eCollection 2014. PubMed PMID: 25246789; PubMed Central PMCID: PMC4168883.
15: Haghverdi F, Farbodara T, Mortaji S, Soltani P, Saidi N. Effect of raloxifene on parathyroid hormone in osteopenic and osteoporotic postmenopausal women with chronic kidney disease stage 5. Iran J Kidney Dis. 2014 Nov;8(6):461-6. Erratum in: Iran J Kidney Dis. 2015 Jan;9(1):76. PubMed PMID: 25362221.
16: Anwar MJ, Radhakrishna KV, Sharma A, Vohora D. Raloxifene preserves phenytoin and sodium valproate induced bone loss by modulating serum estradiol and TGF-β3 content in bone of female mice. Eur J Pharm Sci. 2014 Oct 1;62:219-26. doi: 10.1016/j.ejps.2014.05.018. Epub 2014 May 28. PubMed PMID: 24880111.
17: Bal UA, Atar İ, Öktem M, Zeyneloğlu HB, Yıldırır A, Kuşcu E, Müderrisoğlu H. The effect of raloxifene on left ventricular hypertrophy in postmenopausal women: A prospective, randomized, and controlled study. Anatol J Cardiol. 2015 Jun;15(6):480-4. doi: 10.5152/akd.2014.5473. Epub 2014 Jun 3. PubMed PMID: 25430415; PubMed Central PMCID: PMC5779141.
18: Sameena Y, Sudha N, Chandrasekaran S, Enoch IV. The role of encapsulation by β-cyclodextrin in the interaction of raloxifene with macromolecular targets: a study by spectroscopy and molecular modeling. J Biol Phys. 2014 Sep;40(4):347-67. doi: 10.1007/s10867-014-9355-y. Epub 2014 Jul 30. PubMed PMID: 25073419; PubMed Central PMCID: PMC4119190.
19: Arsenyan P, Paegle E, Domracheva I, Gulbe A, Kanepe-Lapsa I, Shestakova I. Selenium analogues of raloxifene as promising antiproliferative agents in treatment of breast cancer. Eur J Med Chem. 2014 Nov 24;87:471-83. doi: 10.1016/j.ejmech.2014.09.088. Epub 2014 Sep 30. PubMed PMID: 25282270.
20: Kumar P, Song ZH. Identification of raloxifene as a novel CB2 inverse agonist. Biochem Biophys Res Commun. 2013 May 24;435(1):76-81. doi: 10.1016/j.bbrc.2013.04.040. Epub 2013 Apr 20. PubMed PMID: 23611779; PubMed Central PMCID: PMC5084446.
PubChem Compound 5035
Last Modified Aug 15 2023

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